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Compound of Interest

Compound Name: UCPH-102

Cat. No.: B611550

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and biological activity of UCPH-102, a selective inhibitor of the Excitatory Amino Acid
Transporter 1 (EAAT1). The information is intended for researchers and professionals involved
in neuroscience drug discovery and development.

Chemical Structure and Properties

UCPH-102 is a potent and selective, non-competitive allosteric inhibitor of EAAT1. Its chemical
structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of UCPH-102
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Property Value

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-

IUPAC Name yl)-5-0x0-5,6,7,8-tetrahydro-4H-chromene-3-
carbonitrile

Molecular Formula C27H22N203

Molecular Weight 422.48 g/mol

CAS Number 1118460-77-7

Appearance White to off-white solid

Solubility Soluble in DMSO (25 mM)[1]

Biological Activity and Selectivity

UCPH-102 is a highly selective inhibitor of the human excitatory amino acid transporter subtype
1 (EAAT1), also known as GLAST in its rodent ortholog. Its inhibitory activity has been
characterized using various in vitro assays.

Table 2: In Vitro Inhibitory Activity of UCPH-102 against EAAT Subtypes

Transporter
ICs0 (M) Ki (uM) Assay Type
Subtype
Whole-cell patch
EAAT1 (human) 0.42[1] 0.17 £ 0.02
clamp[2]
EAAT2 (human) >300[1] - Not specified
EAAT3 (human) >300[1] - Not specified
S Whole-cell patch
EAAT4 (human) Negligible inhibition
clamp
o Whole-cell patch
EAAT5 (human) Negligible inhibition

clamp
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UCPH-102 exhibits a remarkable selectivity for EAAT1 over other EAAT subtypes.[1][2] This
selectivity makes it a valuable tool for studying the specific roles of EAAT1 in physiological and
pathological processes.

Mechanism of Action: Allosteric Inhibition

UCPH-102 functions as a non-competitive, allosteric inhibitor of EAAT1.[2] Unlike competitive
inhibitors that bind to the glutamate binding site, UCPH-102 binds to a distinct site located in
the trimerization domain of the transporter.[2][3]

This allosteric binding "glues” the transport domain to the scaffold domain of the EAAT1
protein, thereby locking the transporter in an outward-facing conformation and preventing the
conformational changes necessary for glutamate translocation across the cell membrane.[4]

The following diagram illustrates the proposed mechanism of allosteric inhibition of EAAT1 by
UCPH-102.

Allosteric Inhibition by UCPH-102
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Caption: Mechanism of EAAT1 inhibition by UCPH-102.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize UCPH-102.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT1 activity and the
inhibitory effect of UCPH-102.

e Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human EAATL1.
e Recording Configuration: Whole-cell voltage clamp.

o External Solution (in mM): 140 NaCl, 4 KClI, 2 CaClz, 1 MgClz, 10 HEPES, adjusted to pH
7.4.

e Internal Solution (in mM): 130 CsCl, 10 NaCl, 2 MgClz, 10 HEPES, 10 EGTA, adjusted to pH
7.2.

e Procedure:

[e]

HEK293 cells expressing EAAT1 are patched with a glass micropipette.

[e]

A holding potential of -70 mV is applied.

o

Glutamate (agonist) is applied to elicit an inward current mediated by EAAT1.

[¢]

UCPH-102 is co-applied with glutamate at various concentrations to determine the
concentration-dependent inhibition of the EAAT1-mediated current.

[¢]

ICso0 and Ki values are calculated from the concentration-response curves.

[*H]-D-Aspartate Uptake Assay
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This radioligand uptake assay is a common method to assess the functional activity of
glutamate transporters.

e Cell Line: HEK293 cells stably expressing human EAATL1.
» Radioligand: [?H]-D-Aspartate (a transportable substrate for EAATS).
 Incubation Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
» Procedure:
o Cells are seeded in 96-well plates.
o On the day of the experiment, cells are washed with the incubation buffer.

o Cells are pre-incubated with varying concentrations of UCPH-102 or vehicle for a specified
time (e.g., 10 minutes).

o [3H]-D-Aspartate is added to initiate the uptake reaction.
o Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at room temperature.
o The uptake is terminated by rapid washing with ice-cold buffer.

o Cells are lysed, and the amount of intracellular [*H]-D-Aspartate is quantified using liquid
scintillation counting.

o Inhibitory potency (ICso) is determined by analyzing the concentration-dependent
reduction in radioligand uptake.

Structure-Activity Relationship (SAR)

Studies on analogues of UCPH-101 and UCPH-102 have provided insights into the structural
requirements for EAAT1 inhibition. Key findings from these studies indicate that the R
configuration at the C4 position of the chromene core is essential for inhibitory activity.[5]
Modifications to the substituents at the 7-position and the 4-position of the tetrahydro-4H-
chromene scaffold have been explored to optimize potency and pharmacokinetic properties.[5]
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The following diagram illustrates a general workflow for a structure-activity relationship study.
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Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Bioavailability and In Vivo Studies

Unlike its close analog UCPH-101, UCPH-102 is capable of crossing the blood-brain barrier.[1]
Following oral administration in rats, UCPH-102 has been detected in both plasma and the
brain.[6] In vitro profiling against a panel of central nervous system targets has shown that
UCPH-102 is highly selective for EAAT1.[6]

This in-depth guide provides a solid foundation for understanding the significance of UCPH-102
as a selective tool for investigating the role of EAAT1 in health and disease. Its unique
mechanism of action and favorable pharmacokinetic properties compared to earlier inhibitors
make it a valuable asset for the neuroscience research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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